molecular formula C15H11N3O B2958144 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide CAS No. 1394811-73-4

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide

Cat. No.: B2958144
CAS No.: 1394811-73-4
M. Wt: 249.273
InChI Key: RBSRZVMJSOFOHL-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is an organic compound that belongs to the class of cyanoacrylamides. This compound is characterized by the presence of a cyano group (-CN) and an acrylamide moiety (-CONH2) attached to a phenyl ring substituted with a pyridin-4-yl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Mechanism of Action

Target of Action

Compounds containing the acrylamide residue are potentially biologically active and can act as precursors in many organic syntheses .

Mode of Action

It has been suggested that the π-π interaction is enhanced, blocking the radiative deactivation pathways . This suggests that the compound may interact with its targets through π-π interactions, a type of non-covalent interaction between aromatic rings.

Biochemical Pathways

Compounds with similar structures have been shown to induce various nuclear features such as chromatin fragmentation and condensation , suggesting that this compound may also affect nuclear processes.

Result of Action

Similar compounds have been shown to induce changes in nuclear features , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide can be achieved through the Knoevenagel condensation reaction. This involves the reaction of 3-(pyridin-4-yl)benzaldehyde with cyanoacetamide in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the acrylamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: Investigated for its potential as a DNA-binding agent and its ability to interact with proteins such as bovine serum albumin.

    Medicine: Explored for its anticancer properties, particularly against colon and breast cancer cells. It has shown significant cytotoxic activity in vitro.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide
  • 2-Cyano-3-(3,4-dimethoxyphenyl)acrylamide
  • 2-Cyano-3-(4-methoxyphenyl)acrylamide

Uniqueness

2-Cyano-3-(3-(pyridin-4-yl)phenyl)acrylamide is unique due to its pyridin-4-yl substitution, which enhances its ability to interact with biological targets and improves its solubility in aqueous media. This makes it a promising candidate for further development in medicinal chemistry .

Properties

IUPAC Name

(E)-2-cyano-3-(3-pyridin-4-ylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-10-14(15(17)19)9-11-2-1-3-13(8-11)12-4-6-18-7-5-12/h1-9H,(H2,17,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBSRZVMJSOFOHL-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C2=CC=NC=C2)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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